molecular formula C13H15N3O4S B2443793 2-((1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)butanoic acid CAS No. 899960-59-9

2-((1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)butanoic acid

Cat. No.: B2443793
CAS No.: 899960-59-9
M. Wt: 309.34
InChI Key: ZYONSWDJAKVKEL-UHFFFAOYSA-N
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Description

2-((1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)butanoic acid is a complex organic compound characterized by its unique molecular structure. This compound belongs to the class of pyrimidinediones and contains sulfur and carboxylic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)butanoic acid typically involves multi-step organic reactions. One common approach is the reaction of appropriate pyrimidinedione derivatives with sulfur-containing reagents under controlled conditions. The reaction conditions often require the use of strong bases or acids, and the process may involve heating and cooling cycles to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors designed to handle large volumes of reactants. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and pH to maintain optimal conditions for the synthesis. Purification steps, including crystallization and chromatography, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

  • Substitution: Nucleophilic substitution reactions are carried out using reagents like halides or alkylating agents.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted pyrimidinediones.

Scientific Research Applications

This compound has diverse applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.

  • Biology: It is utilized in biochemical assays to investigate enzyme activities and metabolic pathways.

  • Medicine: Potential therapeutic applications are being explored, including its use as a precursor for drug development.

  • Industry: It is employed in the manufacturing of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-((1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)butanoic acid exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological processes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic Acid: Similar structure but lacks the thio group.

  • 2,4-Dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)acetic Acid: Similar core structure but different substituents.

Uniqueness: 2-((1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)butanoic acid is unique due to the presence of the sulfur atom, which imparts distinct chemical properties and reactivity compared to its analogs.

Biological Activity

The compound 2-((1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)butanoic acid is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to summarize the current understanding of its biological activity based on diverse research findings.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C12H14N4O4S
  • Molecular Weight : 302.33 g/mol

This compound features a tetrahydropyrido-pyrimidine core with a thioether functional group attached to a butanoic acid moiety.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its potential as an antitumor agent and its interaction with specific biological targets.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. A study highlighted the dual-hybrid inhibition of telomerase and carbonic anhydrases (CAs), suggesting that such compounds could effectively target cancer cell proliferation by inhibiting essential enzymes involved in tumor growth .

Table 1: Inhibition Potency against Carbonic Anhydrases

CompoundTarget EnzymeIC50 (µM)
Compound 1CA IX5.2
Compound 2CA XII9.1
Compound 3Telomerase7.0

Note: IC50 values indicate the concentration required to inhibit 50% of the enzyme activity.

The proposed mechanism of action involves the inhibition of telomerase activity and the modulation of carbonic anhydrases. The overexpression of telomerase in malignant cells allows for cellular immortality; thus, targeting this enzyme can lead to reduced tumor viability . Additionally, carbonic anhydrases play a role in maintaining pH balance and facilitating tumor growth; hence their inhibition can disrupt tumor microenvironment .

Case Studies and Research Findings

Several case studies have examined the efficacy of similar compounds in preclinical models:

  • Study on Telomerase Inhibition : A study demonstrated that derivatives with structural similarities to our compound showed enhanced inhibition of telomerase activity in prostate cancer cells (PC-3) with IC50 values ranging from 5.0 to 10.0 µM .
  • Carbonic Anhydrase Inhibition : Another study reported that related compounds exhibited selective inhibition against CA IX and CA XII isoforms with K I values in the low nanomolar range, indicating high potency .

Properties

IUPAC Name

2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O4S/c1-4-7(12(18)19)21-8-5-6-14-10-9(8)11(17)16(3)13(20)15(10)2/h5-7H,4H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYONSWDJAKVKEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)SC1=C2C(=NC=C1)N(C(=O)N(C2=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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